2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid
Description
2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid is a polycyclic heteroaromatic compound featuring a fused furoquinolinone core substituted with a benzenecarboxylic acid group. The molecule’s structural complexity arises from its dioxolo and furo rings fused to a quinoline backbone, while the benzenecarboxylic acid substituent introduces polar functionality.
Properties
IUPAC Name |
2-(6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-8-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c21-18(22)10-4-2-1-3-9(10)16-11-5-14-15(26-8-25-14)6-12(11)20-13-7-24-19(23)17(13)16/h1-6,16,20H,7-8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIXUYQKAWCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5C(=O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(8-Oxo-5,6,8,9-tetrahydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-9-yl)benzenecarboxylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C19H13NO6
- Molecular Weight : 351.31 g/mol
- CAS Number : 882747-22-0
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 569.2 ± 50.0 °C at 760 mmHg
- LogP : 1.43
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to the tetrahydroquinoline structure. For instance, derivatives of tetrahydroisoquinoline (THIQ) have demonstrated activity against various strains of human coronaviruses (HCoV-229E and HCoV-OC43) . The structural modifications in these compounds can significantly influence their biological efficacy.
Antitumor Activity
Compounds with similar core structures have been reported to exhibit antitumor properties. The introduction of specific functional groups can enhance their interaction with biological targets involved in cancer proliferation . The THIQ derivatives have shown promise in inhibiting tumor growth in various in vitro models.
Antimicrobial Effects
Research indicates that some derivatives of the compound may possess antimicrobial properties against resistant strains of bacteria and parasites. This is particularly relevant in the context of increasing antibiotic resistance .
Study on Antiviral Activity
A comparative analysis involving various THIQ derivatives was conducted to assess their antiviral activity. The study found that certain modifications led to enhanced potency against coronaviruses while maintaining low cytotoxicity levels compared to established antiviral drugs like chloroquine .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Avir-7 | 280 ± 12 | 560 |
| Avir-8 | 515 ± 22 | 972 |
| Chloroquine | 60 ± 3 | 650 |
This table illustrates the comparative effectiveness of selected compounds against viral replication.
Antitumor Research
In another study focusing on antitumor activity, THIQ derivatives were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that certain analogs displayed significant cytotoxic effects while exhibiting minimal toxicity towards normal cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structure Variations
9-(2-Bromophenyl)-6,9-dihydro-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Key Differences : Replaces the benzenecarboxylic acid with a bromophenyl group.
- Impact: Bromine’s electronegativity and steric bulk may alter electronic distribution and binding interactions compared to the carboxylic acid.
- Molecular Weight: ~386.20 g/mol (calculated from C₁₈H₁₂BrNO₄).
9-(2-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
- Key Differences : Substitutes the carboxylic acid with a methoxyphenyl group.
- Impact : Methoxy is electron-donating, increasing electron density in the aromatic ring. This may enhance π-π stacking but reduce hydrogen-bonding capacity compared to the target compound. The lack of ionizable groups likely diminishes solubility in physiological environments .
- Molecular Weight: ~353.34 g/mol (C₁₉H₁₅NO₅).
Functional Group Comparisons
9-Oxo-2-fluorenecarboxylic Acid
- Key Differences: Features a fluorene backbone instead of a fused quinolinone.
- However, the carboxylic acid group retains hydrogen-bonding capability, aligning with the target’s solubility profile .
- Molecular Weight : ~238.23 g/mol (C₁₄H₁₀O₃).
(9-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[5,1-b]quinazolin-2-yl)-acetic Acid
- Key Differences : Contains a triazoloquinazoline core with an acetic acid side chain.
- Impact : The triazole ring introduces additional hydrogen-bonding sites, while the acetic acid group offers similar acidity to the benzenecarboxylic acid. The partially saturated core may confer conformational flexibility, contrasting with the target’s rigid fused rings .
- Molecular Weight : ~273.27 g/mol (C₁₂H₁₁N₅O₃).
Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
